molecular formula C23H22N4O5S B2594987 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941267-37-4

5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2594987
CAS No.: 941267-37-4
M. Wt: 466.51
InChI Key: FGYHPDPNUNECPY-UHFFFAOYSA-N
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Description

This compound (ID: D434-0766) is a synthetic small molecule with the molecular formula C₂₂H₂₀N₄O₅S and a molecular weight of 452.49 g/mol . It belongs to the oxazole-carbonitrile class, featuring:

  • A 1,3-benzodioxol-5-ylmethyl group, which is a methylenedioxy-substituted aromatic ring known for enhancing lipophilicity and metabolic stability.
  • A 4-carbonitrile-substituted oxazole core, contributing to hydrogen bonding and π-stacking capabilities.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c24-13-19-23(25-14-16-4-9-20-21(12-16)31-15-30-20)32-22(26-19)17-5-7-18(8-6-17)33(28,29)27-10-2-1-3-11-27/h4-9,12,25H,1-3,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYHPDPNUNECPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and organic solvents like toluene and dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the function of certain kinases or disrupt cellular signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules with variations in substituents, core scaffolds, and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties Reference
Target Compound (D434-0766) C₂₂H₂₀N₄O₅S 452.49 1,3-Oxazole-4-carbonitrile, piperidine-1-sulfonyl, benzodioxolylmethylamino High lipophilicity (benzodioxolyl), potential sulfonyl-mediated protein binding
5-(Benzylamino)-2-[4-(3,4-dihydroisoquinoline-2(1H)-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (D434-0928) C₂₆H₂₂N₄O₃S 470.55 Benzylamino, dihydroisoquinoline sulfonyl Increased steric bulk (dihydroisoquinoline) may reduce membrane permeability
Piperine Derivatives (VIa-l) Varies (e.g., C₂₃H₂₁ClN₂O₄) ~400–450 Amidoxime-linked benzodioxolyl, halogen (Cl/Br) or methoxy substituents Halogens enhance antiproliferative activity; methoxy improves solubility
5-(2H-1,3-Benzodioxol-5-yl)-N-cyclohexylpenta-2,4-dienamide (I) C₁₈H₂₁NO₃ 299.37 Piperine-derived dienamide, cyclohexyl group Hydrogen bonding (N–H⋯O) stabilizes crystal structure; moderate solubility
Piperine (Natural Analog) C₁₇H₁₉NO₃ 285.34 (2E,4E)-dienone, piperidinyl, benzodioxolyl Low water solubility (40 mg/L), high solubility in chloroform

Key Findings from Comparative Analysis

Piperine derivatives with methoxy substituents (e.g., VId) show higher solubility in polar solvents than halogenated analogs (e.g., VIb, VIc) .

Structural Modifications and Bioactivity :

  • Halogenated derivatives (VIb, VIc) exhibit superior antiproliferative activity compared to methoxy-substituted analogs, likely due to increased electrophilicity and target engagement .
  • The oxazole-4-carbonitrile core in the target compound may offer stronger hydrogen-bonding interactions than the dienamide scaffold in piperine derivatives (I, II), which rely on π-π stacking .

Crystallographic and Stability Insights :

  • Piperine-derived N–H⋯O hydrogen bonds in compound I stabilize its crystal lattice, whereas the target compound’s sulfonyl group may favor intermolecular dipole interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step coupling (e.g., CDI-mediated amidoxime formation as in ), with yields comparable to sulfonamide-linked analogs (e.g., 66% yield for ethyl 4-{N-[(2H-1,3-benzodioxol-5-yl)methyl]…} in ) .

Biological Activity

The compound 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic molecule with notable biological activities. This article reviews its pharmacological properties, including its potential as an anticancer agent, antimicrobial activity, and other therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₂₂H₂₅N₃O₅S
  • Molecular Weight : 425.51 g/mol

The compound features a benzodioxole moiety, an oxazole ring, and a piperidine sulfonamide group, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. The oxazole and piperidine moieties are particularly significant in enhancing anticancer properties:

  • Mechanism of Action : The compound may inhibit specific kinases involved in tumor growth, such as BRAF(V600E) and EGFR. Studies have shown that derivatives of oxazole exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Research indicates that derivatives containing the benzodioxole structure exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-donating substituents showed enhanced activity against Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Study on Anticancer Efficacy :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Screening :
    • Objective : To assess the antimicrobial efficacy against selected pathogens.
    • Results : The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, showcasing its potential for treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Compounds with electron-donating groups (e.g., methoxy or dimethylamino groups) tend to exhibit higher antimicrobial activity compared to those with electron-withdrawing groups.
  • The presence of the piperidine ring enhances binding affinity to target enzymes and receptors involved in cancer progression and infection pathways .

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